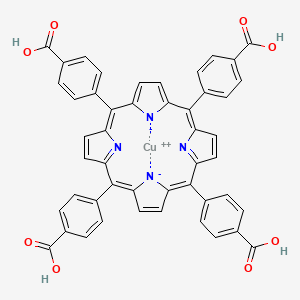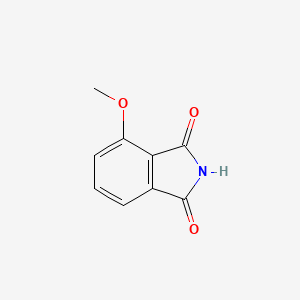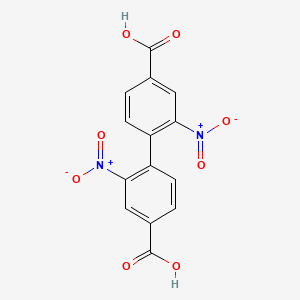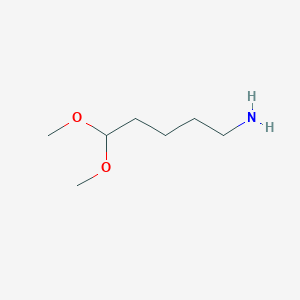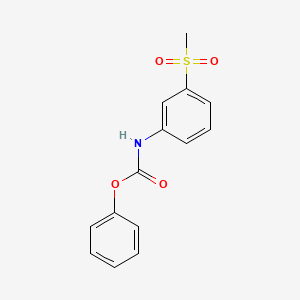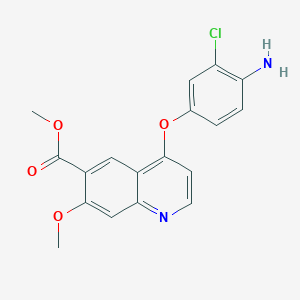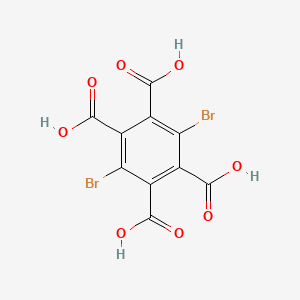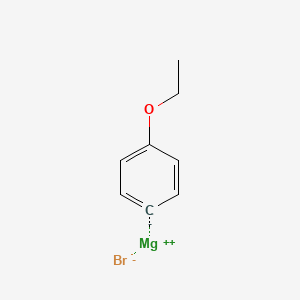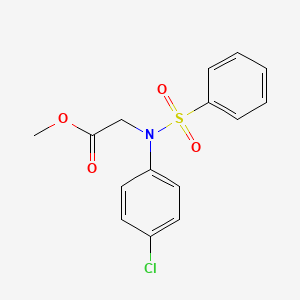![molecular formula C10H10N2O B3136528 2-[(1h-Imidazol-1-yl)methyl]phenol CAS No. 41833-14-1](/img/structure/B3136528.png)
2-[(1h-Imidazol-1-yl)methyl]phenol
Vue d'ensemble
Description
“2-[(1h-Imidazol-1-yl)methyl]phenol” is a compound with the CAS Number: 10041-04-0. It has a molecular weight of 160.18 and its IUPAC name is 2-(1H-imidazol-1-yl)phenol . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenol group attached to an imidazole ring . The exact molecular structure analysis was not found in the retrieved papers.
Physical And Chemical Properties Analysis
“this compound” is a white or colorless solid that is highly soluble in water and other polar solvents . It has a molecular weight of 160.18 . Its exact mass is 174.079312947 g/mol and its monoisotopic mass is also 174.079312947 g/mol .
Applications De Recherche Scientifique
Catalysis and Polymerization
- Yankey et al. (2014) explored iron complexes derived from derivatives of 2-[(1H-Imidazol-1-yl)methyl]phenol for catalyzing ethylene reactions. These complexes exhibited varied catalytic properties, including oligomerization and polymerization of ethylene, depending on the solvent used (Yankey et al., 2014).
Fluorescence Probes
- Zheng Wen-yao (2012) synthesized a fluorescent probe using a derivative of this compound, which demonstrated strong fluorescence upon coordination with Zn2+, indicating potential applications in fluorescence-based sensors (Zheng Wen-yao, 2012).
Supramolecular Chemistry
- Diop et al. (2022) synthesized a supramolecular complex using a ligand derived from this compound. This complex, characterized by X-ray crystallography, demonstrates the compound's utility in constructing intricate molecular architectures (Diop et al., 2022).
Corrosion Inhibition
- Yadav et al. (2016) investigated benzimidazole derivatives, closely related to this compound, as corrosion inhibitors for N80 steel. These derivatives showed high inhibition efficiency, suggesting potential applications in materials protection (Yadav et al., 2016).
Donor-Acceptor Capacities
- Eseola et al. (2012) conducted a study on imidazole-based compounds, including derivatives of this compound, to understand their donor-acceptor capacities. This research contributes to a deeper understanding of these compounds' electronic properties (Eseola et al., 2012).
Synthesis and Structural Studies
- Demir et al. (2014) focused on the synthesis and characterization of Ni(II) and Cd(II) complexes of an imidazole-based Schiff base derived from this compound. The study provided insights into the structural properties and potential applications of these complexes (Demir et al., 2014).
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that imidazole derivatives, which include this compound, have a broad range of biological activities . They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . This suggests that the compound may interact with a variety of targets, depending on the specific context.
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds due to the presence of nitrogen atoms in the imidazole ring . The specific interactions would depend on the nature of the target and the context of the interaction.
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents , which could influence their absorption, distribution, metabolism, and excretion (ADME) properties. The compound’s bioavailability would be influenced by these properties, as well as factors such as its stability and the presence of any metabolic enzymes.
Propriétés
IUPAC Name |
2-(imidazol-1-ylmethyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c13-10-4-2-1-3-9(10)7-12-6-5-11-8-12/h1-6,8,13H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYBKXKGODSOKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CN=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301307604 | |
| Record name | 2-(Imidazol-1-ylmethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301307604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41833-14-1 | |
| Record name | 2-(Imidazol-1-ylmethyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41833-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Imidazol-1-ylmethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301307604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



